molecular formula C17H36ClNO2 B1313087 Dodecyl 2-(dimethylamino)propanoate hydrochloride CAS No. 259685-49-9

Dodecyl 2-(dimethylamino)propanoate hydrochloride

Cat. No.: B1313087
CAS No.: 259685-49-9
M. Wt: 321.9 g/mol
InChI Key: IPWWTXFQEUNUNX-UHFFFAOYSA-N
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Description

Dodecyl 2-(dimethylamino)propanoate hydrochloride (CAS 259685-49-9), also known as DDAIP·HCl or NexACT®-88, is a biodegradable transdermal permeation enhancer derived from the amino acid alanine. Its molecular formula is C₁₇H₃₅NO₂·HCl, with a molecular weight of 321.93 g/mol . Clinically utilized for enhancing drug delivery, DDAIP·HCl disrupts stratum corneum lipid organization, interacts with keratin, and forms reversible drug complexes . It exhibits low toxicity and rapid biodegradability, making it a preferred enhancer in formulations for analgesics, hormones, and antivirals .

Synthesis involves reacting L- or D-alanine with tert-butoxycarbonyl (Boc) protecting groups, followed by esterification with dodecanol and subsequent dimethylamination via reductive alkylation .

Properties

IUPAC Name

dodecyl 2-(dimethylamino)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4;/h16H,5-15H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWWTXFQEUNUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438017
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259685-49-9
Record name D,L-alanine, N,N-dimethyl-, dodecyl ester, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259685499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl 2-(dimethylamino)propanoate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D,L-ALANINE, N,N-DIMETHYL-, DODECYL ESTER, HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J733GPW97D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Scheme and Conditions

  • Starting materials: Ethyl 2-(N,N-dimethylamino)propionate and 1-dodecanol
  • Catalyst: Basic transesterification catalysts such as sodium methoxide (NaOCH3) predissolved in toluene
  • Reaction conditions: Reflux for approximately 2 hours with azeotropic removal of ethanol formed during the reaction
  • Stoichiometry: 10% stoichiometric excess of 1-dodecanol to drive the reaction forward
  • Post-reaction: Filtration to remove solids and obtain a clear DDAIP filtrate

Process Details

  • The ethyl 2-(N,N-dimethylamino)propionate is heated with 1-dodecanol and sodium methoxide catalyst.
  • Ethanol, a by-product, is continuously removed by azeotropic distillation to shift equilibrium toward product formation.
  • After completion, solids are filtered off to purify the reaction mixture.
  • This method yields DDAIP with relatively low levels of unreacted starting materials and by-products, which are often skin irritants and difficult to remove by other means.

Conversion to Hydrochloride Salt

  • The DDAIP free base is dissolved in a water-immiscible solvent such as hexane.
  • The solution is cooled to about 5°C (range 10°C to -10°C).
  • Hydrogen chloride gas is bubbled through the mixture under constant stirring for 2 to 5 minutes.
  • The hydrochloride salt precipitates out and is recovered by filtration.
  • The precipitate is further purified by recrystallization from boiling ethyl acetate.

Analytical Confirmation

  • The purified salt is characterized by elemental analysis (carbon, nitrogen, hydrogen), melting point determination, X-ray powder diffraction, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (1H and 13C NMR).
  • Elemental analysis typically matches calculated values closely, confirming product purity.

Direct Esterification Method

Reaction Scheme and Conditions

  • Starting materials: Dodecanol and 2-(dimethylamino)propanoic acid
  • Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
  • Reaction conditions: Heating under reflux, often with removal of water to drive esterification equilibrium
  • Solvent: Sometimes carried out in an inert solvent or neat depending on scale and equipment

Process Details

  • The acid and alcohol are heated together in the presence of an acid catalyst.
  • Water formed during the reaction is removed to push the reaction toward ester formation.
  • The crude ester is then purified by distillation or recrystallization.
  • The hydrochloride salt is formed by treatment with hydrogen chloride gas or hydrochloric acid solution.

Comparative Analysis of Preparation Methods

Aspect Transesterification Method Direct Esterification Method
Starting materials Ethyl 2-(N,N-dimethylamino)propionate + dodecanol 2-(Dimethylamino)propanoic acid + dodecanol
Catalyst Basic catalysts (e.g., sodium methoxide) Acid catalysts (e.g., sulfuric acid)
Reaction by-products Ethanol (removed by azeotropic distillation) Water (removed by distillation)
Reaction time ~2 hours Several hours to days depending on conditions
Purity of product High, fewer skin-irritating by-products Moderate, may require extensive purification
Ease of purification Easier due to azeotropic removal and filtration More complex due to water and side reactions
Industrial scalability Well-suited for scale-up Used but less preferred industrially

Detailed Research Findings and Notes

  • The transesterification method is favored industrially due to its cleaner reaction profile and easier removal of by-products, which is critical for applications involving skin contact or pharmaceutical formulations.
  • The hydrochloride salt form is preferred for its crystalline nature, stability, and ease of handling.
  • The reaction temperature for salt formation is carefully controlled (around 5°C) to optimize precipitation and purity.
  • Various catalysts have been explored for transesterification, including alkali metal alkoxides (sodium methoxide, potassium methoxide), n-butyl lithium, and even enzymatic catalysts, but sodium methoxide remains the most practical and effective.
  • The hydrochloride salt can be formed by bubbling hydrogen chloride gas through the DDAIP solution or by adding hydrochloric acid under controlled conditions.
  • Analytical techniques confirm the identity and purity of the final product, ensuring consistency for research and industrial use.

Summary Table of Preparation Parameters

Parameter Transesterification Method Direct Esterification Method
Temperature Reflux (~80-110°C) Reflux (~100-150°C)
Catalyst Sodium methoxide (basic) Sulfuric acid or p-toluenesulfonic acid (acid)
Reaction time ~2 hours Several hours to days
By-product removal Ethanol (azeotropic distillation) Water (distillation)
Salt formation temperature 5°C (±5°C) Similar range
Purification Filtration + recrystallization Distillation + recrystallization
Yield High (close to quantitative) Moderate to high

Scientific Research Applications

Chemical Properties and Structure

Dodecyl 2-(dimethylamino)propanoate hydrochloride has the molecular formula C17H36ClNO2C_{17}H_{36}ClNO_2 and a molecular weight of approximately 321.93 g/mol. Its structure features a long hydrophobic dodecyl chain and a hydrophilic dimethylamino group, which contribute to its amphiphilic nature. This property allows it to interact with both hydrophilic and hydrophobic environments, making it suitable for various applications in pharmaceuticals and materials science.

Drug Delivery Systems

This compound has been extensively studied for its role as a permeation enhancer in transdermal drug delivery systems. Its amphiphilic characteristics facilitate improved absorption of active pharmaceutical ingredients through biological membranes. Research indicates that this compound significantly enhances the skin permeability of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents .

Case Study: A study demonstrated that this compound exhibited a 4.7-fold increase in the permeation enhancement of indomethacin compared to other compounds . This was attributed to its ability to interact with both the polar and hydrophobic regions of the lipid bilayer, increasing membrane fluidity.

Antimicrobial Properties

Research has also highlighted the antimicrobial activities of this compound. It has shown efficacy against specific bacterial strains, indicating potential applications in formulations aimed at treating skin infections.

Case Study: In experiments assessing its antimicrobial effectiveness, this compound demonstrated significant inhibition against certain pathogens, suggesting its utility in topical formulations designed for infection control.

Surfactant and Emulsifying Agent

Due to its surfactant properties, this compound is employed as an emulsifying agent in various chemical reactions. It aids in stabilizing emulsions and enhancing the solubility of ionic species in organic solvents, thus facilitating reactions that would otherwise be challenging.

Data Table: Applications Overview

Application AreaDescriptionExample Studies/Findings
Drug DeliveryEnhances skin permeability for various drugsIncreased indomethacin permeation by 4.7 times
Antimicrobial ActivityExhibits efficacy against specific bacterial strainsEffective against pathogens in topical formulations
Surfactant PropertiesFunctions as an emulsifying agent and stabilizer in chemical reactionsEnhances solubility of ionic species in organic solvents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Key structural variations among analogues include alkyl chain length, fluorocarbon substitution, and nitrogen-ester linker modifications.

Table 1: Comparative Properties of DDAIP·HCl and Analogues
Compound Name (CAS) Structural Features Permeation Efficacy Toxicity Profile Key References
DDAIP·HCl (259685-49-9) Dodecyl ester, dimethylamino-alanine backbone High Low toxicity
1H,1H,2H,2H-Perfluorodecyl ester (3g) Fluorinated alkyl chain Low Not reported
Hexadecyl ester (528839-91-0) C16 alkyl chain Moderate Limited data
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate·HCl Aromatic substituent, ethyl ester Not tested Classified impurity
Linear C4–C6 acid derivatives Linear nitrogen-ester linker Higher than DDAIP Low (inferred)

Impact of Structural Modifications

  • Alkyl Chain Length : Increasing chain length (e.g., hexadecyl vs. dodecyl) reduces aqueous solubility but may enhance lipid disruption. However, optimal activity occurs with C12 (dodecyl) .
  • Fluorocarbon Substitution : Perfluorodecyl substitution (3g) abolishes permeation-enhancing activity, likely due to reduced lipid interaction .
  • Linker Branching vs. Linearity: Replacing DDAIP’s branched dimethylamino group with linear C4–C6 linkers improves efficacy, suggesting flexible linkers enhance membrane fluidity modulation .

Research Findings and Mechanistic Insights

Efficacy and Mechanism

  • DDAIP·HCl enhances permeation by disordering stratum corneum lipids and transiently fluidizing keratin .
  • Racemic Mixtures: No enantiomeric differences in activity, enabling cost-effective synthesis of racemic forms .
  • Fluorocarbon Analogues : Fluorinated tails (e.g., 3g) disrupt self-assembly, reducing enhancer-drug interactions .

Biological Activity

Dodecyl 2-(dimethylamino)propanoate hydrochloride (DDAIP-HCl) is a quaternary ammonium compound with significant biological activity, particularly in enhancing skin permeability and exhibiting antimicrobial properties. Its amphiphilic nature, characterized by a hydrophobic dodecyl chain and a polar dimethylamino group, allows it to interact effectively with biological membranes, making it a valuable component in pharmaceutical and cosmetic formulations.

  • Molecular Formula : C₁₇H₃₆ClNO₂
  • Molecular Weight : Approximately 321.93 g/mol
  • Structure : DDAIP-HCl consists of a long hydrophobic tail (dodecyl) and a polar head (dimethylamino), contributing to its surfactant properties.

DDAIP-HCl enhances drug delivery by disrupting the lipid structure of the stratum corneum, which is the outermost layer of the skin. This disruption creates transient pathways that facilitate the diffusion of therapeutic agents across the skin barrier. The mechanism involves:

  • Perturbation of Lipid Bilayers : DDAIP-HCl interacts with both the polar and hydrophobic regions of phospholipid bilayers, increasing their fluidity and permeability.
  • Synergistic Effects : It has been shown to work synergistically with various active ingredients, enhancing their bioavailability and therapeutic efficacy.

1. Skin Penetration Enhancement

DDAIP-HCl has been extensively studied for its ability to enhance the transdermal delivery of various drugs. Notable findings include:

  • Increased Permeation : Studies have demonstrated that DDAIP-HCl significantly increases the permeation of drugs such as minoxidil, indomethacin, clonidine, and hydrocortisone through human cadaver skin .
  • Comparative Efficacy : In comparative studies, DDAIP-HCl was found to be more effective than other known penetration enhancers like dodecyl 2-(N,N-dimethyl amino) acetate (DDAA), particularly for indomethacin .
DrugEnhancement Ratio (DDAIP-HCl)Comparison with DDAA
Indomethacin8.7Better than DDAA
Hydrocortisone11.5Moderate
MinoxidilNot specifiedEffective

2. Antimicrobial Activity

Research indicates that DDAIP-HCl exhibits antimicrobial properties against certain bacterial strains:

  • Efficacy Against Bacteria : It has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for formulations aimed at treating skin infections.
  • Potential Applications : Its antimicrobial activity combined with penetration enhancement suggests potential applications in topical formulations designed for wound healing or infection control.

Study on Skin Permeation

In a study investigating the enhancement of skin permeation for miconazole using DDAIP-HCl, researchers found that pre-treatment with this compound before application significantly improved drug absorption through the skin barrier. The study highlighted its potential as an effective enhancer in transdermal drug delivery systems .

Investigation of Antimicrobial Properties

Another study assessed the antimicrobial activity of DDAIP-HCl against various pathogens. The results indicated that while it displayed notable activity against certain bacteria, further investigation is required to fully understand its spectrum of action and potential resistance mechanisms.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for Dodecyl 2-(dimethylamino)propanoate hydrochloride, and how can computational tools optimize route prediction?

  • Methodological Answer : Synthetic route design should leverage high-accuracy databases like REAXYS and PISTACHIO to predict feasible pathways. For example, precursor scoring models and template-based strategies (e.g., relevance heuristics) can prioritize routes with higher plausibility scores (≥0.01) . Experimental validation should include stepwise optimization of reaction conditions (e.g., solvent selection, temperature) to minimize side products. Computational tools also enable retro-synthetic analysis, identifying intermediates such as dimethylamino-propanoate esters, which are critical precursors for quaternary ammonium salt formation .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer : Identity tests should combine UV/Vis spectroscopy (λmax ~350 nm for structural analogs) and HPLC with impurity-specific reference standards (e.g., Venlafaxine Hydrochloride Impurity B, a structurally related propanoate hydrochloride) . Purity assessment requires Karl Fischer titration for water content and NMR (¹H/¹³C) to verify substituent positioning (e.g., dimethylamino and dodecyl groups). Pharmacopeial guidelines recommend ≥98% purity thresholds for research-grade compounds, validated via mass spectrometry (MS) .

Q. How should researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Stability protocols must align with pharmacopeial standards:

  • Storage : Airtight containers protected from light at ≤-20°C to prevent hydrolysis or oxidative degradation .
  • Solubility : Pre-dissolve in methanol (freely soluble) for stock solutions, avoiding toluene or ether due to poor solubility .
  • Monitoring : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. For example, dimethylamino group proton shifts may vary due to pH-dependent protonation. To resolve this:

  • Perform 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Compare data with structurally validated analogs (e.g., Venlafaxine Hydrochloride Impurity B) .
  • Use computational tools like DFT calculations to predict chemical shifts and validate experimental assignments .

Q. What methodologies are effective for systematic impurity profiling of this compound?

  • Methodological Answer : Impurity analysis requires:

  • Synthetic Route Tracking : Identify potential by-products (e.g., unreacted dodecyl chloride or dimethylamino intermediates) using LC-MS .
  • Reference Standards : Cross-reference with pharmacopeial impurities (e.g., Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride) to calibrate detection limits .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then quantify degradation products via UHPLC-PDA .

Q. How can researchers model the compound’s interaction with biological targets, given its structural similarity to sympathomimetic agents?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of related targets (e.g., dopamine receptors) to predict binding affinities.
  • In Vitro Assays : Test cardiovascular activity using isolated tissue models (e.g., rat aortic rings) to assess vasoconstrictive/vasodilatory effects, referencing protocols for dopamine hydrochloride .
  • Metabolic Stability : Evaluate hepatic metabolism via microsomal incubation (human liver microsomes) and LC-MS/MS to identify metabolites .

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